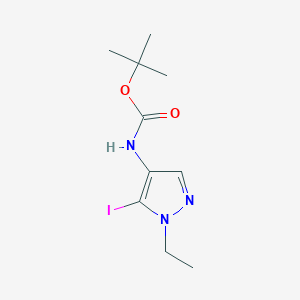

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

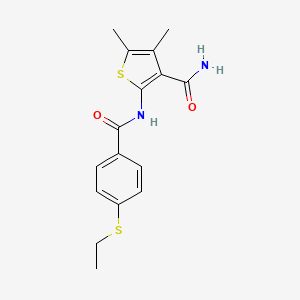

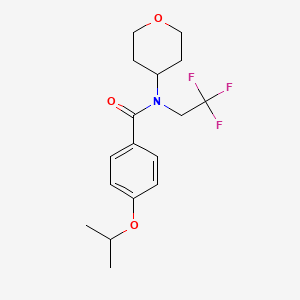

Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is a chemical compound with the molecular formula C10H16IN3O2 and a molecular weight of 337.16 . It is a derivative of tert-butyl carbamate .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring substituted with an ethyl group at the 1-position and an iodine atom at the 5-position. The pyrazole ring is also attached to a carbamate group via a nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, tert-butyl carbamates are known to undergo a variety of reactions. For instance, they can be deprotected under acidic conditions to yield amines .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 337.16 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Asymmetric Synthesis

Tert-butyl carbamates, such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, have been used in enantioselective syntheses. These compounds serve as important building blocks for novel protease inhibitors, demonstrating their utility in asymmetric synthesis for pharmaceutical applications (Ghosh, Cárdenas, & Brindisi, 2017).

Intermediate in Drug Synthesis

Tert-butyl carbamates like tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate have been identified as key intermediates in the synthesis of biologically active compounds, for instance, omisertinib (AZD9291), a medication used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).

Crystallographic Studies

Carbamate derivatives like tert-butyl carbamates have been subjected to crystallographic studies. For instance, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester has been synthesized and characterized by various methods including X-ray diffraction studies, highlighting its non-planar conformation and crystal packing interactions (Kant, Singh, & Agarwal, 2015).

Synthesis of Natural Product Analogues

The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, which exhibits cytotoxic activity against human carcinoma cell lines, demonstrates the role of tert-butyl carbamates in the synthesis of bioactive natural product analogues (Tang et al., 2014).

Catalytic Applications

Tert-butyl carbamates have been used in Cu(I)-catalyzed cycloadditions, for instance, tert-butyl (S)-(3-oxopent-4- yn-2-yl)carbamate in [3+2] cycloadditions, highlighting their utility in catalytic applications for organic synthesis (Pušavec et al., 2014).

Analytical Chemistry

The potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide reaction with carbamates, including tert-butyl derivatives, is used in analytical chemistry, particularly in gas chromatography-mass spectrometry for herbicide residue analysis. This underscores their importance in the field of analytical chemistry (Crespo-Corral, Santos-Delgado, Polo-Díez, & Soria, 2008).

Propiedades

IUPAC Name |

tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16IN3O2/c1-5-14-8(11)7(6-12-14)13-9(15)16-10(2,3)4/h6H,5H2,1-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUVOIRDEIHJPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

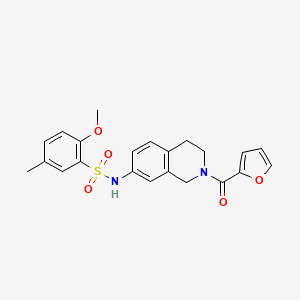

![N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2454583.png)

![3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2454590.png)

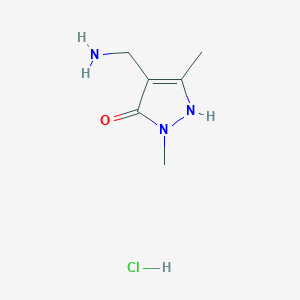

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2454592.png)

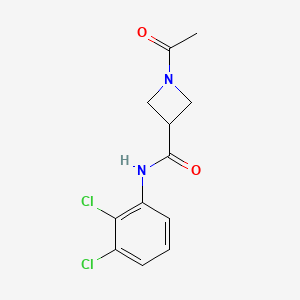

![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methyl-2-pyrrolidin-1-ylpropyl]propanamide](/img/structure/B2454595.png)

![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2454597.png)